

# A Comprehensive Analysis for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257

[Get Quote](#)

## Introduction

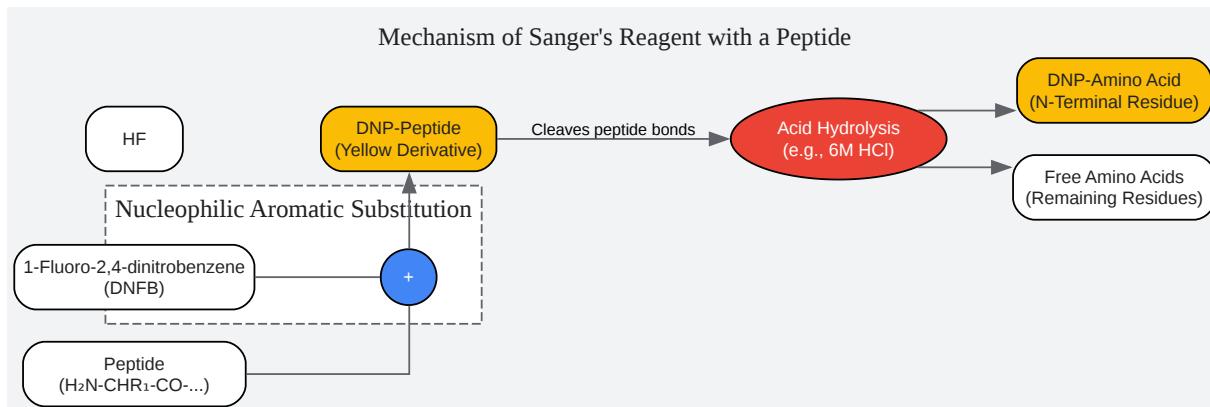
The molecular formula  $C_6H_5FN_2O_2$  represents several chemical isomers, each with distinct properties and applications. However, within the landscape of biochemical and pharmaceutical research, one isomer stands out for its historical significance and continued utility: 1-Fluoro-2,4-dinitrobenzene.<sup>[1][2]</sup> This guide provides an in-depth examination of this pivotal compound, widely known as Sanger's Reagent, focusing on its chemical identity, foundational applications in protein chemistry, its role as a critical tool in immunological research, and essential guidelines for its safe handling and application.

## Chemical Identity and Nomenclature

Correctly identifying a compound is the bedrock of scientific research. 1-Fluoro-2,4-dinitrobenzene is systematically named according to IUPAC nomenclature rules, which provide an unambiguous descriptor of its molecular architecture.<sup>[1][3]</sup>

- IUPAC Name: 1-fluoro-2,4-dinitrobenzene<sup>[1]</sup>
- Common Names: 2,4-Dinitrofluorobenzene, Sanger's Reagent, DNFB, FDNB<sup>[2][4][5]</sup>
- Chemical Formula:  $C_6H_3FN_2O_4$  (Note: The user-provided formula  $C_6H_5FN_2O_2$  is incorrect for this compound; the correct formula is  $C_6H_3FN_2O_4$ )
- CAS Number: 70-34-8<sup>[6]</sup>

Table 1: Key Chemical Identifiers and Properties


| Property         | Value                                                          | Source(s) |
|------------------|----------------------------------------------------------------|-----------|
| Molecular Weight | 186.10 g/mol                                                   | [1][6]    |
| Appearance       | Pale yellow crystalline solid                                  | [1][5]    |
| Melting Point    | 25-27 °C (lit.)                                                | [6]       |
| Boiling Point    | 178 °C at 25 mmHg (lit.)                                       | [6]       |
| Density          | 1.482 g/mL at 25 °C (lit.)                                     | [6]       |
| Solubility       | Soluble in chloroform, benzene, ether, propylene glycol.[4][7] | [4][7]    |
| SMILES           | <chem>C1=CC(=C(C=C1[O-])[O-])F</chem>                          | [1]       |
| InChI Key        | LOTKRQAVGJMPNV-<br>UHFFFAOYSA-N                                | [1][6]    |

## Foundational Application: The Sanger Method for Protein Sequencing

The primary claim to fame for 1-fluoro-2,4-dinitrobenzene is its role in the first-ever successful protein sequencing, a monumental achievement by Frederick Sanger in the 1940s and 1950s that earned him the Nobel Prize.[2][8][9] DNFB's utility stems from its specific reactivity with the N-terminal amino acid of a polypeptide chain.[9][10]

## Principle and Mechanism

The core of the Sanger method is a nucleophilic aromatic substitution reaction.[10][11] The benzene ring of DNFB is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack. The free  $\alpha$ -amino group at the N-terminus of a peptide acts as the nucleophile, attacking this carbon and displacing the fluoride ion, which is a good leaving group.[9] This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide. [9]



[Click to download full resolution via product page](#)

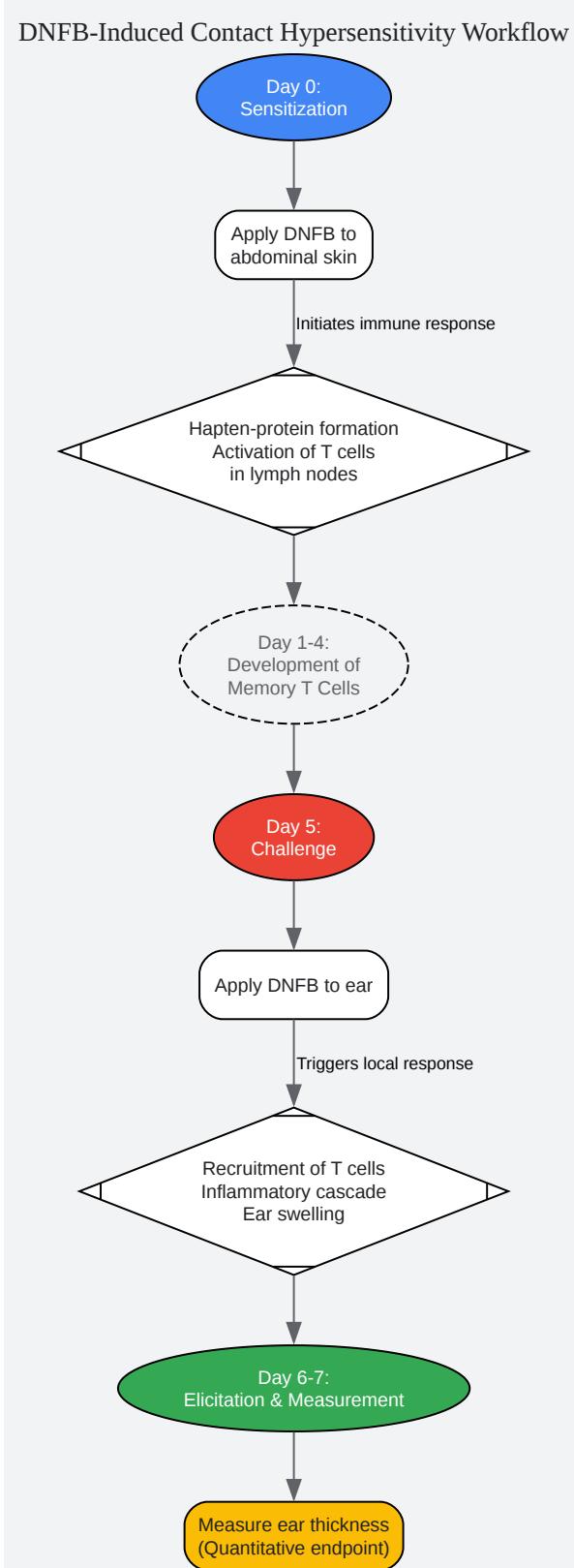
Caption: Reaction of DNFB with a peptide's N-terminus and subsequent hydrolysis.

## Experimental Protocol: N-Terminal Amino Acid Identification

The protocol, though now largely superseded by more efficient methods like Edman degradation, provides a fundamental example of protein chemistry.

- Labeling: The target protein or peptide is dissolved in a slightly alkaline solution (e.g., sodium bicarbonate) to ensure the N-terminal amino group is deprotonated and thus nucleophilic. DNFB, typically dissolved in ethanol, is added to the mixture and allowed to react.[10]
- Hydrolysis: After the reaction, the resulting DNP-protein is subjected to strong acid hydrolysis (e.g., 6M HCl at  $>100^\circ\text{C}$  for several hours). This cleaves all the peptide bonds, releasing the constituent amino acids.[1][9]
- Identification: The DNP-amino acid bond is resistant to this hydrolysis.[10] The resulting mixture contains one yellow DNP-amino acid (from the N-terminus) and a collection of free, unlabeled amino acids.

- Analysis: The DNP-amino acid is extracted (e.g., with ether) and identified using chromatographic techniques, such as paper chromatography or HPLC, by comparing its migration to known DNP-amino acid standards.[1][2]


## Application in Immunology and Drug Development

Beyond its historical role in biochemistry, DNFB is a cornerstone reagent in immunology, specifically in the study of contact hypersensitivity (CHS). It functions as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[6][12] This property is exploited to create robust animal models of allergic contact dermatitis, which are vital for developing and testing novel anti-inflammatory and immunomodulatory drugs.[12][13]

## Experimental Workflow: Induction of Contact Hypersensitivity

The standard DNFB-induced CHS model in mice involves two distinct phases: sensitization and challenge.

- Sensitization Phase: A low concentration of DNFB in a vehicle (e.g., acetone and olive oil) is applied to a shaved area of the mouse's abdomen or back. The DNFB penetrates the skin and binds to endogenous proteins, forming hapten-carrier conjugates. These are processed by antigen-presenting cells (like Langerhans cells), which migrate to draining lymph nodes and activate naive T cells, leading to the generation of antigen-specific effector T cells.
- Challenge Phase: Approximately 5-7 days after sensitization, a lower, non-irritating concentration of DNFB is applied to a different site, typically the ear.
- Elicitation Phase: The previously generated effector T cells recognize the DNFB-protein conjugates in the ear tissue. This triggers a cascade of inflammatory responses, including the release of cytokines and recruitment of other immune cells, resulting in a measurable local inflammation (ear swelling) that peaks 24-48 hours after the challenge. The degree of swelling is a quantitative measure of the immune response.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for inducing CHS in a mouse model using DNFB.

# Synthesis and Handling

## Synthesis Overview

1-Fluoro-2,4-dinitrobenzene is typically synthesized via nucleophilic substitution. A common laboratory and industrial method involves the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride (KF) in a polar aprotic solvent like nitrobenzene.[\[2\]](#) More modern approaches may utilize microreactor technology for improved safety and yield control.[\[14\]](#)

## Safety, Handling, and Storage

Extreme caution is required when handling DNFB. It is a potent chemical with significant health hazards.

- **Toxicity and Hazards:** DNFB is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[\[15\]](#)[\[16\]](#) It is a known vesicant (causes blistering) and a potent skin sensitizer, meaning it can cause a severe allergic reaction upon repeated exposure.[\[5\]](#)[\[15\]](#)
- **Personal Protective Equipment (PPE):** Always work in a certified chemical fume hood.[\[17\]](#) Essential PPE includes splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data).[\[6\]](#)[\[18\]](#)
- **Handling:** Avoid creating dust.[\[16\]](#) Use process enclosures or local exhaust ventilation.[\[18\]](#) Do not eat, drink, or smoke in the handling area.[\[15\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[16\]](#)[\[17\]](#)
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes.[\[15\]](#) For skin contact, wash immediately with plenty of soap and water.[\[16\]](#) If inhaled, move the person to fresh air.[\[16\]](#) In all cases of exposure, seek immediate medical attention.[\[18\]](#)

Table 2: GHS Hazard and Precautionary Statements

| Type          | Code           | Statement                                                                                                                            |
|---------------|----------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Hazard        | H302           | Harmful if swallowed.[15]                                                                                                            |
| Hazard        | H315           | Causes skin irritation.[15]                                                                                                          |
| Hazard        | H317           | May cause an allergic skin reaction.[15]                                                                                             |
| Hazard        | H319           | Causes serious eye irritation. [15]                                                                                                  |
| Hazard        | H335           | May cause respiratory irritation.[15]                                                                                                |
| Hazard        | H373           | May cause damage to organs through prolonged or repeated exposure.[15]                                                               |
| Precautionary | P261           | Avoid breathing dust/fume/gas/mist/vapors/spray.[16]                                                                                 |
| Precautionary | P280           | Wear protective gloves/protective clothing/eye protection/face protection.[15]                                                       |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

## Conclusion

While the molecular formula  $C_6H_5FN_2O_2$  can describe multiple structures, 1-fluoro-2,4-dinitrobenzene (correctly  $C_6H_3FN_2O_4$ ) holds a unique and commanding position in the annals of science. As Sanger's Reagent, it was instrumental in unraveling the primary structure of proteins, laying the groundwork for modern proteomics. Today, its utility persists, not in sequencing, but as an indispensable tool for drug development professionals and

immunologists who rely on it to model and understand the complex mechanisms of allergic and inflammatory diseases. Its potent biological and chemical reactivity demands respect and rigorous safety protocols, but when handled correctly, it remains a powerful reagent in the scientific arsenal.

## References

- PubChem. (n.d.). Dinitrofluorobenzene | C6H3FN2O4 | CID 6264. National Center for Biotechnology Information.
- Quora. (2014, December 29). How does Sanger's reagent work?.
- Loba Chemie. (2016, August 22). 1-FLUORO-2,4-DINITROBENZENE AR MSDS.
- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.
- Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent.
- Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
- G-Biosciences. (n.d.). Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB].
- PubChem. (n.d.). 2-Amino-5-fluoronicotinic acid | C6H5FN2O2 | CID 49761575. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101948389A - Method for preparing 1,5-difluoro-2,4-dinitrobenzene.
- PubChem. (n.d.). (5-Fluoropyrimidin-2-yl)methyl formate | C6H5FN2O2 | CID 174682391. National Center for Biotechnology Information.
- DrugFuture. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
- Canadian Science Publishing. (n.d.). THE PROTON MAGNETIC RESONANCE SPECTRUM OF 1-FLUORO-2,4-DINITROBENZENE. Canadian Journal of Chemistry.
- Biology LibreTexts. (2019, June 02). 6.III: Protein sequencing.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 1-Fluoro-2,4-dinitrobenzene, >=99%.
- NIST. (n.d.). Benzene, 1-fluoro-2,4-dinitro-. NIST WebBook.
- Godfrey, H. P. (1976). The use of 1-fluoro-2,4-dinitrobenzene as an affinity label for the antigen receptor of delayed hypersensitivity. *Immunology*, 31(4), 665–673.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- Organic Syntheses. (n.d.). p-DINITROBENZENE.
- S D Fine-Chem Ltd. (n.d.). 1-FLUORO-2,4-DINITROBENZENE AR.
- PubChemLite. (n.d.). 171178-43-1 (C6H5FN2O2). University of Luxembourg.
- PubChem. (n.d.). CID 87951591 | C5H5NO2. National Center for Biotechnology Information.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Dinitrofluorobenzene | C<sub>6</sub>H<sub>3</sub>FN<sub>2</sub>O<sub>4</sub> | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]
- 6. 2,4-二硝基氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]
- 8. quora.com [quora.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. The use of 1-fluoro-2,4-dinitrobenzene as an affinity label for the antigen receptor of delayed hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4-Dinitrofluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [A Comprehensive Analysis for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099257#iupac-name-for-c6h5fn2o2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)